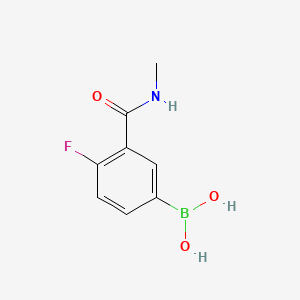

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-fluoro-3-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDSMLPVTUSIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660229 | |

| Record name | [4-Fluoro-3-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-19-9 | |

| Record name | B-[4-Fluoro-3-[(methylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Fluoro-3-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Boronic Acids

An In-depth Technical Guide to (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of this compound, a crucial building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this compound in their synthetic strategies.

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Fluorine's high electronegativity and small size can significantly improve metabolic stability, binding affinity, and lipophilicity.[1] When combined with the synthetic versatility of boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions, fluorinated boronic acids become powerful tools for constructing complex molecular architectures.[2][3]

This compound, identified by its CAS number 874219-19-9 , has emerged as a valuable reagent in this context.[4][5][6] Its structure, featuring a fluorine atom and a methylcarbamoyl group on a phenylboronic acid core, offers a unique combination of functionalities that can be exploited to fine-tune the properties of target molecules. This guide will delve into the synthesis, properties, and applications of this compound, providing insights into its role in the development of novel therapeutics.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value |

| CAS Number | 874219-19-9[4][5][6] |

| Molecular Formula | C8H9BFNO3[4] |

| Molecular Weight | 196.97 g/mol [4] |

| IUPAC Name | This compound[7] |

| SMILES | CNC(=O)C1=C(F)C=CC(=C1)B(O)O[7] |

| InChI Key | DVDSMLPVTUSIFM-UHFFFAOYSA-N[7] |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥96% |

Synthesis and Mechanistic Insights

The synthesis of substituted phenylboronic acids often involves a lithium-halogen exchange followed by borylation. A plausible and commonly employed synthetic route for this compound is outlined below. The rationale behind this approach lies in the efficient generation of an organolithium intermediate from a readily available halogenated precursor, which then acts as a nucleophile to attack a boron electrophile.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

-

Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-fluoro-N-methylbenzamide in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at this temperature for 1-2 hours. Causality: This step performs a lithium-halogen exchange, creating a highly reactive aryllithium species. The low temperature is critical to prevent side reactions.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight. Causality: The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the triisopropyl borate to form a boronate ester.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is stirred vigorously for 1-2 hours. Causality: The acid hydrolyzes the boronate ester to the desired boronic acid.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product. Self-Validation: The purity of the final product should be confirmed by techniques such as HPLC and NMR spectroscopy to ensure it meets the required specifications for subsequent reactions.

Applications in Drug Discovery and Development

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[3][8]

The Suzuki-Miyaura Coupling Workflow

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The presence of the fluorine atom and the methylcarbamoyl group on the boronic acid imparts specific, advantageous properties to the resulting coupled products:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.[1]

-

Binding Affinity: The fluorine atom can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions with protein targets, enhancing binding affinity.

-

Modulated Lipophilicity: The interplay between the lipophilic fluorine and the more polar methylcarbamoyl group allows for fine-tuning of the overall lipophilicity of the final molecule, which is critical for cell permeability and solubility.

Boronic acids and their derivatives have been instrumental in the development of several approved drugs, including the proteasome inhibitors Bortezomib and Ixazomib, highlighting the therapeutic potential of this class of compounds.[8][9]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is known to cause skin irritation and serious eye irritation.[10] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[11] If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- This compound - Biotuva Life Sciences.

- 874219-19-9|this compound - BLDpharm.

- 4-Fluoro-3-(methylcarbamoyl)phenylboronic acid (Cas 874219-19-9) - Parchem.

- SAFETY D

- SAFETY D

- 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid - Chem-Impex.

- 3-fluorobenzeneboronic acid - 4-(Diethylcarbamoyl) - Synquest Labs.

- 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid, 96% 250 mg | Buy Online.

- The Role of Fluorinated Boronic Acids in Modern Drug Discovery.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- The Role of Boronic Acids in Modern Pharmaceutical Synthesis.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. 874219-19-9|this compound|BLD Pharm [bldpharm.com]

- 6. parchem.com [parchem.com]

- 7. H53101.MD [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Introduction

This compound is a key building block in modern medicinal chemistry and drug discovery.[1][2] As a substituted arylboronic acid, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[3][4] This reaction enables the efficient synthesis of complex biaryl structures, which are common motifs in many pharmaceutical agents. The presence of a fluorine atom can enhance metabolic stability and bioavailability, while the methylcarbamoyl group provides a specific point for hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for this important intermediate, intended for researchers, chemists, and professionals in the field of drug development.

Overall Synthesis Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the commercially available 5-bromo-2-fluorobenzoic acid. The strategy involves an initial amidation to install the N-methylcarbamoyl group, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality. This approach is robust and avoids the direct borylation of a more complex, pre-functionalized arene, which could present regioselectivity challenges.

Retrosynthetic Analysis:

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Key Intermediate: 5-Bromo-2-fluoro-N-methylbenzamide

Principle and Rationale

The initial step involves the formation of an amide bond between 5-bromo-2-fluorobenzoic acid and methylamine. This is a standard peptide coupling reaction. The choice of coupling reagents is critical for achieving high yield and purity while minimizing side reactions. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with methylamine to yield the desired amide. N,N-Diisopropylethylamine (DIPEA) is often added as a non-nucleophilic base to neutralize the hydrochloride salt of EDCI and the proton generated during the reaction.

Detailed Experimental Protocol

-

To a round-bottom flask charged with 5-bromo-2-fluorobenzoic acid (1.0 eq.), add N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2-0.3 M.

-

Add 1-Hydroxybenzotriazole (HOBt, 1.5 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 2.5 eq.) to the solution.

-

Add N,N-Diisopropylethylamine (DIPEA) as needed to ensure the reaction mixture is basic.

-

Add a 2 M solution of methylamine in water (5.0 eq.) dropwise to the stirring reaction mixture at room temperature.[5]

-

Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes, to afford 5-bromo-2-fluoro-N-methylbenzamide as a solid.[5]

Part II: Miyaura Borylation to Form the Boronic Ester Intermediate

Principle and Rationale

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[1] It is a highly reliable method for synthesizing aryl boronic esters from aryl halides.[4] The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (5-bromo-2-fluoro-N-methylbenzamide), forming a Pd(II) intermediate.

-

Transmetalation: A boronate base, formed from the reaction of potassium acetate with bis(pinacolato)diboron (B₂pin₂), transfers the boryl group to the palladium center, regenerating the bromide salt.

-

Reductive Elimination: The desired aryl boronic ester is released from the palladium complex, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Potassium acetate (KOAc) acts as the base, which is crucial for the transmetalation step.[6] Pd(dppf)Cl₂ is a common and effective pre-catalyst, as the dppf ligand provides the stability and electronic properties necessary for an efficient reaction.

Detailed Experimental Protocol

-

In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 5-bromo-2-fluoro-N-methylbenzamide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq.), and potassium acetate (KOAc, 2.0-3.0 eq.).[6]

-

Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent, such as 1,4-dioxane or DMF.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite™ to remove the palladium catalyst and inorganic salts.[7]

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude boronic ester can often be used in the next step without further purification, or it can be purified by column chromatography.

Part III: Hydrolysis to this compound

Principle and Rationale

The final step is the deprotection of the pinacol ester to yield the free boronic acid. This is typically achieved by acidic aqueous workup. The mechanism involves the protonation of the ester oxygen atoms, making the boron atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent cleavage of the boron-oxygen bonds releases pinacol and the desired boronic acid. This hydrolysis is often performed during the workup of the borylation reaction or as a separate step.

Detailed Experimental Protocol

-

Dissolve the crude boronic ester from the previous step in a suitable solvent mixture, such as diethyl ether or a mixture of THF and water.

-

Add an aqueous acid solution, such as 1 M HCl, and stir the mixture vigorously at room temperature for 1-4 hours.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization of the Final Product

Purification Strategy

Boronic acids can be challenging to purify via standard silica gel chromatography due to their propensity to dehydrate and form cyclic anhydrides (boroxines) or stick to the stationary phase.[8] Common purification methods include:

-

Recrystallization: This is often the most effective method. A suitable solvent system (e.g., ethyl acetate/hexanes, water, or acetone/water) must be identified.[9]

-

Acid/Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[8][10]

-

Trituration: Suspending the crude solid in a solvent in which the impurities are soluble but the product is not can effectively wash the product.

Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Will show characteristic aromatic proton signals, the N-H proton of the amide, and the methyl group protons. The B(OH)₂ protons are often broad and may exchange with water in the solvent.[11]

-

¹³C NMR: Will show the expected number of signals for the aromatic and amide carbons.

-

¹⁹F NMR: A single resonance corresponding to the fluorine atom on the aromatic ring.[12]

-

¹¹B NMR: A broad signal characteristic of a trigonal boronic acid.[12][13]

-

Mass Spectrometry (MS): ESI-MS will typically show the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight of 196.97 g/mol .[14][15]

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Typical Yield | Purity (Crude) |

| 1 | Amidation | 5-Bromo-2-fluorobenzoic acid | 5-Bromo-2-fluoro-N-methylbenzamide | 70-90% | >90% |

| 2 | Miyaura Borylation | 5-Bromo-2-fluoro-N-methylbenzamide | 2-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 75-95% | 70-85% |

| 3 | Hydrolysis & Purification | Boronic Ester Intermediate | This compound | 80-95% (after purification) | >97% |

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis pathway.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. reddit.com [reddit.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. 4-FLUORO-3-(PHENYLCARBAMOYL)BENZENEBORONIC ACID(874219-33-7) 1H NMR spectrum [chemicalbook.com]

- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 874219-19-9|this compound|BLD Pharm [bldpharm.com]

- 15. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]

physical and chemical properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

An In-Depth Technical Guide to (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a specialized organoboron compound that has emerged as a critical building block for researchers in medicinal chemistry and drug development. Its unique trifunctionalized structure—featuring a boronic acid moiety, a fluorine atom, and a methylcarbamoyl group—makes it an exceptionally versatile reagent for constructing complex molecular architectures. Boronic acids are renowned for their stability, low toxicity, and pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the . It delves into practical strategies for its synthesis and purification, offers detailed protocols for its application in the Suzuki-Miyaura coupling, and outlines essential safety and handling procedures. The narrative emphasizes the causality behind experimental choices, grounding technical protocols in established chemical principles to ensure both accuracy and reproducibility.

Section 1: Physicochemical Properties and Structural Analysis

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, storage, reactivity, and suitability for specific synthetic transformations.

Key Compound Data

The essential physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 874219-19-9 | [4][5][6] |

| Molecular Formula | C₈H₉BFNO₃ | [4][6][7] |

| Molecular Weight | 196.97 g/mol | [4][5][6][8] |

| IUPAC Name | [4-Fluoro-3-(methylcarbamoyl)phenyl]boronic acid | [6] |

| Appearance | White to off-white crystalline powder | [9][10] |

| Purity | Typically ≥96% | [6] |

| Storage | Inert atmosphere, 2-8°C | [5] |

| SMILES | CNC(=O)C1=C(F)C=CC(=C1)B(O)O | [6] |

Structural Insights and Reactivity

The functionality of this compound in organic synthesis is a direct result of its distinct structural features:

-

Boronic Acid Group (-B(OH)₂): This is the primary reactive site for palladium-catalyzed cross-coupling reactions.[11] In the presence of a base, it forms a boronate anion, which facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] Its ability to form reversible covalent bonds with diols is also a key characteristic, though less central to its role in coupling reactions.[12]

-

Fluorine Atom (-F): The presence of a fluorine atom, a potent electron-withdrawing group, significantly influences the electronic properties of the phenyl ring. In the context of drug design, fluorine substitution is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby protons.[1]

-

Methylcarbamoyl Group (-C(=O)NHCH₃): This amide group acts as a hydrogen bond donor and acceptor, which can be critical for molecular recognition and binding interactions with biological targets, such as enzymes or receptors.[13] This functional group provides a handle for building structural diversity into potential drug candidates.

Solubility and Stability Profile

While specific solubility data for this compound is not widely published, general principles for phenylboronic acids apply. They typically exhibit moderate to high solubility in polar organic solvents like ethers (e.g., THF, dioxane) and ketones, moderate solubility in chlorinated solvents, and poor solubility in nonpolar hydrocarbons like hexane.[14]

Boronic acids are susceptible to dehydration, particularly upon heating, to form cyclic boroxine anhydrides. This process is reversible in the presence of water. For long-term viability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is strongly recommended to prevent degradation.[5]

Section 2: Synthesis and Purification Strategies

The reliable synthesis and rigorous purification of boronic acids are paramount for achieving reproducible results in subsequent applications.

Synthetic Pathways to Aryl Boronic Acids

Several established methods exist for the synthesis of aryl boronic acids. A common and effective approach involves the lithiation of an aryl halide followed by quenching with a borate ester.[15] This strategy is highly effective for introducing the boronic acid group at a specific position.

Caption: A plausible synthetic workflow for the target compound via lithiation-borylation.

Exemplary Synthetic Protocol

This protocol describes a representative synthesis based on the principles of halogen-lithium exchange and borylation.

Objective: To synthesize this compound from 4-bromo-2-fluoro-N-methylbenzamide.

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange.

-

Borylation: Add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise, again ensuring the temperature remains below -70°C. Causality: Trimethyl borate is the electrophilic boron source that traps the reactive aryllithium intermediate.

-

Quench and Hydrolysis: After stirring for 2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 2M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester to the desired boronic acid.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Advanced Purification Techniques

Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the column.

Workflow: Purification via Pinacol Ester Formation

A robust method involves converting the crude boronic acid to its more stable and less polar pinacol boronate ester, which is readily purified by chromatography.

Caption: Purification workflow involving protection as a pinacol ester, chromatography, and deprotection.

Protocol:

-

Esterification: Suspend the crude boronic acid in toluene, add pinacol (1.2 eq), and reflux the mixture using a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed.

-

Purification: After cooling, concentrate the mixture and purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Causality: The pinacol ester is significantly less polar than the boronic acid, allowing for effective separation from polar impurities.

-

Deprotection: The purified pinacol ester can be used directly in some coupling reactions or deprotected back to the boronic acid by stirring with an aqueous acid.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is as a coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl compounds.[12][13]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a palladium-based catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Reagents & Equipment:

-

This compound (1.2 eq)

-

4-Bromoanisole (1.0 eq)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Base, e.g., Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent system: Dioxane and Water (e.g., 4:1 ratio)

-

Schlenk flask or reaction vial, magnetic stirrer, condenser

Methodology:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide, the boronic acid, potassium carbonate, and the palladium catalyst.

-

Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times. Causality: This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to isolate the desired biaryl product.

Section 4: Safety, Handling, and Storage

Hazard Profile

| Hazard Class | Description | Precautionary Statement(s) |

| Acute Oral Toxicity | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor.[17][19] |

| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17][18] |

| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18] |

| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[17][18] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a certified chemical fume hood to minimize inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For maximum stability, store under an inert atmosphere at 2-8°C.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound stands out as a high-value synthetic intermediate for the construction of novel chemical entities. Its strategic combination of a reactive boronic acid handle, a metabolically robust fluorine substituent, and a hydrogen-bonding carbamoyl group provides a powerful platform for innovation in drug discovery. By understanding its core properties, employing robust synthetic and purification protocols, and adhering to strict safety standards, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

- This compound - Biotuva Life Sciences. [URL: https://www.biotuva.com/product/btl-a10842]

- 874219-19-9|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/874219-19-9.html]

- 4-Fluoro-3-(methylcarbamoyl)phenylboronic acid (Cas 874219-19-9) - Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/4-Fluoro-3-methylcarbamoyl-phenylboronic-acid-083982.aspx]

- [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 - Matrix Fine Chemicals. [URL: https://www.matrix-fine-chemicals.com/product/3-fluoro-4-methylcarbamoyl-phenyl-boronic-acid-cas-849833-86-9]

- 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid, 96% - Thermo Fisher Scientific. [URL: https://www.thermofisher.

- (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2774580]

- 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/4-fluoro-3-methoxycarbonyl-phenylboronic-acid]

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis - Oakwood Chemical. [URL: https://oakwoodchemical.com/the-role-of-boronic-acids-in-pharmaceutical-discovery-synthesis/]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents. [URL: https://patents.google.

- Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid - BLD Pharm. [URL: https://www.bldpharm.com/blog/mastering-suzuki-coupling-a-guide-to-trifluorophenylboronic-acid.html]

- SAFETY DATA SHEET - 4-Fluorophenylboronic acid - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC334100250]

- 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763201]

- 3 Fluoro 4 Methylcarbamoyl Phenylboronic Acid - IndiaMART. [URL: https://www.indiamart.com/proddetail/3-fluoro-4-methylcarbamoyl-phenylboronic-acid-2853291770012.html]

- SAFETY DATA SHEET - p-Tolylboronic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/393622]

- CAS 874219-33-7 4-FLUORO-3-(PHENYLCARBAMOYL)BENZENEBORONIC ACID - BOC Sciences. [URL: https://www.bocsci.com/product/cas-874219-33-7-4-fluoro-3-phenylcarbamoyl-benzeneboronic-acid-4180894.html]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4323]

- 4-(Methylcarbamoyl)phenylboronic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/4-methylcarbamoyl-phenylboronic-acid]

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909192/]

- Safety Data Sheet - (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid - Angene Chemical. [URL: https://www.angenechemical.com/msds/874289-40-4.pdf]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/17st25n/help_purifying_boronic_acids_sucks/]

- Safety Data Sheet - 4-Trifluoromethylphenylboronic acid - AK Scientific, Inc. [URL: https://www.aksci.com/sds/2453.pdf]

- SAFETY DATA SHEET - 4-(Dimethylcarbamoyl)phenylboronic acid, 95% - Fisher Scientific. [URL: https://www.fishersci.co.uk/msds?productName=CC59104DE]

- CAS 849833-86-9: [3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid - CymitQuimica. [URL: https://www.cymitquimica.com/base/files/cas-pdf/849833-86-9_ficha-tecnica.pdf]

- (3,4,5-trifluorophenyl)boronic acid-catalyzed amide formation - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0176]

- Suzuki cross-coupling reaction - YouTube. [URL: https://www.youtube.

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC137022/]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7518415/]

- (4-Fluoro-3-(methylsulfonyl)phenyl)boronic acid - BLDpharm. [URL: https://www.bldpharm.com/products/1268496-35-0.html]

- 1268496-35-0 | 4-Fluoro-3-(methanesulfonyl)phenylboronic acid - BoronPharm. [URL: https://www.boronpharm.com/product/1268496-35-0/]

- Phenylboronic acid | 98-80-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9338686.htm]

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - ResearchGate. [URL: https://www.researchgate.net/publication/341935634_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. 874219-19-9|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid, 96% 250 mg | Buy Online [thermofisher.com]

- 7. parchem.com [parchem.com]

- 8. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indiamart.com [indiamart.com]

- 13. CAS 849833-86-9: [3-fluoro-4-(methylcarbamoyl)phenyl]boron… [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. angenechemical.com [angenechemical.com]

- 18. fishersci.com [fishersci.com]

- 19. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Introduction

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, a specialized boronic acid derivative, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural features, including the fluorine atom and the methylcarbamoyl group, modulate its electronic properties and potential for molecular interactions, making it a valuable building block in the development of novel therapeutics and functional materials. The solubility of this compound is a critical physicochemical parameter that profoundly influences its utility in various applications, from reaction kinetics in synthesis to bioavailability in drug development.[1][2] A comprehensive understanding of its solubility characteristics is therefore indispensable for researchers and scientists in the field.

This guide provides a detailed exploration of the methodologies to determine the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, we will delve into the established protocols for both kinetic and thermodynamic solubility assays, providing a robust framework for its empirical determination. We will also discuss the general solubility trends of related phenylboronic acids to offer contextual insights.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility studies.

| Property | Value | Source |

| CAS Number | 874219-19-9 | [3] |

| Molecular Formula | C8H9BFNO3 | [3] |

| Molecular Weight | 196.97 g/mol | [4] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | [5] |

| IUPAC Name | [4-fluoro-3-(methylcarbamoyl)phenyl]boronic acid | [3] |

The presence of both a hydrogen bond donor (amide N-H) and multiple acceptors (amide C=O, boronic acid hydroxyls, fluorine), along with an aromatic ring, suggests a complex interplay of intermolecular forces that will govern its solubility in different solvent systems. The fluorine substituent, being highly electronegative, can further influence the acidity of the boronic acid and its interaction with polar solvents.

Understanding and Measuring Solubility in Drug Discovery

Solubility is a key determinant of a compound's behavior in both in vitro and in vivo systems. Low aqueous solubility can lead to challenges in obtaining reliable data from biological assays and can be a major hurdle for achieving adequate oral bioavailability.[2][6] In the context of drug discovery, two types of solubility measurements are commonly employed: kinetic and thermodynamic solubility.[1][6]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[1][6][7] It is a high-throughput screening method used in the early stages of drug discovery to quickly assess a large number of compounds.[6] The resulting value is often higher than the thermodynamic solubility as it reflects a supersaturated state before precipitation occurs.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the dissolved and solid states are in equilibrium.[2][8] This measurement is more time-consuming but provides a more accurate representation of a compound's solubility, which is crucial for later stages of drug development and formulation.[6][8]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay

The kinetic solubility assay is designed for high-throughput screening and provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution. The nephelometric method, which measures light scattering from undissolved particles, is a common approach.[1][6][9]

Experimental Workflow for Kinetic Solubility Assay (Nephelometric Method)

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. H53101.MD [thermofisher.com]

- 4. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. enamine.net [enamine.net]

- 7. asianpubs.org [asianpubs.org]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Spectroscopic Analysis of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Introduction: The Analytical Imperative for a Modern Pharmaceutical Building Block

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and drug development. Its structural motifs—a fluorinated phenyl ring, a methylcarbamoyl group, and a boronic acid moiety—make it a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The precise arrangement of these functional groups dictates its reactivity, potential for biological interaction, and ultimately, its utility in the synthesis of active pharmaceutical ingredients (APIs).

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. A multi-faceted spectroscopic approach is not merely a quality control checkpoint but a fundamental necessity to ensure the integrity of the synthetic process and the final product. This guide provides an in-depth exploration of the core spectroscopic techniques required for the comprehensive characterization of this molecule. We move beyond rote procedural descriptions to delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the elucidation of the covalent structure of this compound in solution. A suite of one-dimensional NMR experiments provides a complete picture of the molecule's proton, carbon, fluorine, and boron environments.

A. Proton (¹H) NMR Spectroscopy

Principle & Causality: ¹H NMR spectroscopy maps the chemical environment of hydrogen nuclei. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about adjacent, non-equivalent protons. For this molecule, ¹H NMR is essential to confirm the substitution pattern on the aromatic ring and the presence of the methylcarbamoyl group. The choice of a deuterated solvent like DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to sharpen the signals from the exchangeable B(OH)₂ and N-H protons, which might otherwise be broad or unobservable.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program. The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as an internal reference.

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections. Integrate all signals.

Data Interpretation & Expected Results: The aromatic region will display a complex set of signals corresponding to the three protons on the phenyl ring. The fluorine atom and the two different substituents create a unique electronic environment, leading to distinct chemical shifts and coupling patterns.

-

Aromatic Protons (δ ≈ 7.5-8.5 ppm): These protons will appear as multiplets due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The proton ortho to the boronic acid group is expected to be the most downfield.

-

Amide Proton (N-H, δ ≈ 8.5-9.0 ppm): This proton typically appears as a quartet due to coupling with the adjacent methyl protons (³JHH). Its chemical shift can be concentration and temperature-dependent.

-

Boronic Acid Protons (-B(OH)₂, δ ≈ 8.0-8.3 ppm): These protons usually appear as a broad singlet. The signal may exchange with trace water in the solvent.

-

Methyl Protons (-CH₃, δ ≈ 2.8 ppm): This signal is expected to be a doublet, coupling to the single N-H proton.

B. Carbon-¹³ (¹³C) NMR Spectroscopy

Principle & Causality: ¹³C NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons. The chemical shifts are highly sensitive to the local electronic environment. The use of proton broadband decoupling is standard practice to simplify the spectrum to a series of singlets and to increase signal-to-noise via the Nuclear Overhauser Effect (NOE).[1] For this molecule, ¹³C NMR confirms the carbon backbone and shows the influence of the electronegative fluorine atom through carbon-fluorine coupling constants (¹JC-F, ²JC-F, etc.).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped with a broadband probe. Use a standard proton-decoupled pulse sequence.

-

Processing: Process the FID with an exponential window function (e.g., 1-2 Hz line broadening).

Data Interpretation & Expected Results: Nine distinct signals are expected, corresponding to the eight carbon atoms of the molecule and the methyl group.

-

Carbonyl Carbon (C=O, δ ≈ 165 ppm): This is typically the most downfield signal, characteristic of an amide carbonyl.

-

Aromatic Carbons (δ ≈ 115-165 ppm): The six aromatic carbons will appear in this region. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JC-F ≈ 240-260 Hz).[2] The carbon attached to the boronic acid group (C-B) may be broad or have a lower intensity due to quadrupolar relaxation from the boron nucleus and is often difficult to detect.[3] Other aromatic carbons will also show smaller couplings to fluorine.

-

Methyl Carbon (-CH₃, δ ≈ 26 ppm): This signal will appear in the aliphatic region of the spectrum.

C. Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Principle & Causality: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4] It provides a specific window into the fluorine environment, with a wide chemical shift range that is extremely sensitive to electronic changes. This makes it an excellent tool for confirming the presence and position of the fluorine substituent on the aromatic ring.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a spectrometer equipped with a multinuclear probe. A reference standard like CFCl₃ (δ = 0 ppm) is typically used, though modern spectrometers can reference internally.

-

Processing: Standard processing is applied to the FID.

Data Interpretation & Expected Results: A single signal is expected for the one fluorine atom in the molecule. For a fluorine atom on a benzene ring, the chemical shift is typically observed in the range of δ ≈ -100 to -140 ppm .[4][5] The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons.

D. Boron-¹¹ (¹¹B) NMR Spectroscopy

Principle & Causality: ¹¹B NMR is indispensable for directly probing the boron center of the boronic acid. The chemical shift of ¹¹B is highly indicative of the hybridization state and coordination environment of the boron atom.[6][7] A trigonal planar, sp²-hybridized boron in a phenylboronic acid gives a characteristic downfield signal. This signal will shift significantly upfield if the boronic acid converts to a tetrahedral, sp³-hybridized boronate ester, for instance, by reacting with a diol or in the presence of certain nucleophilic solvents at specific pHs.[8][9]

Experimental Protocol: ¹¹B NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. Approximately 4 mg of the boronic acid in 0.65 mL of deuterated solvent is generally sufficient.[7]

-

Data Acquisition: Acquire the spectrum on a spectrometer with a multinuclear probe. Boron trifluoride etherate (BF₃·OEt₂) is a common external standard (δ = 0 ppm).

-

Processing: The FID is processed with an appropriate window function. The signals can be broad due to quadrupolar relaxation.

Data Interpretation & Expected Results: For the sp²-hybridized boronic acid, a single, relatively broad signal is expected in the range of δ ≈ +19 to +30 ppm .[9][10] This confirms the presence of the free boronic acid moiety.

Spectroscopic Data Summary (NMR)

| Technique | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H NMR | Aromatic C-H | ~ 7.5 - 8.5 | Multiplets (m) | Complex pattern due to H-H and H-F coupling. |

| Amide N-H | ~ 8.5 - 9.0 | Quartet (q) | Coupled to -CH₃ protons. | |

| Boronic Acid O-H | ~ 8.0 - 8.3 | Broad Singlet (br s) | Exchangeable proton. | |

| Methyl C-H | ~ 2.8 | Doublet (d) | Coupled to N-H proton. | |

| ¹³C NMR | Amide C=O | ~ 165 | Singlet/Doublet (C-F coupling) | Downfield signal. |

| Aromatic C-F | ~ 160 - 165 | Doublet (d) | Large ¹JC-F coupling constant (~250 Hz). | |

| Aromatic C-H/C-C | ~ 115 - 140 | Doublets/Multiplets | Shows smaller C-F couplings. | |

| Aromatic C-B | Variable | Broad/Not Observed | Quadrupolar relaxation effects.[3] | |

| Methyl -CH₃ | ~ 26 | Singlet | Aliphatic region. | |

| ¹⁹F NMR | Aromatic C-F | ~ -100 to -140 | Multiplet (m) | Coupled to ortho/meta protons. |

| ¹¹B NMR | Boronic Acid B(OH)₂ | ~ +19 to +30 | Broad Singlet (br s) | Characteristic of sp² boron.[9] |

II. Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Principle & Causality: Mass spectrometry provides a precise measurement of the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For a molecule of this complexity, MS is a crucial, non-negotiable step to confirm its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, and tandem quadrupole mass spectrometry (UPLC-MS/MS) can achieve exceptionally low limits of quantification, which is vital for impurity profiling.[11] Boronic acids ionize well in negative mode, typically forming the deprotonated molecule [M-H]⁻.[11][12]

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer with an ESI source.

-

Chromatography: Use a C18 reverse-phase column. The mobile phase can be a gradient of water and acetonitrile (with 0.1% formic acid or ammonium acetate if needed, though often not necessary for negative mode ESI).

-

Mass Spectrometry: Operate the ESI source in negative ion mode. Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da) or to monitor for the specific expected ions in Multiple Reaction Monitoring (MRM) mode for higher sensitivity.[12]

-

Data Analysis: Identify the peak corresponding to the molecular ion.

Data Interpretation & Expected Results: The molecular formula for this compound is C₈H₉BFNO₃.

-

Molecular Weight: 196.97 g/mol .

-

Expected Ion: In negative ESI mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 195.97 . The isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) should be observable in high-resolution mass spectrometry.

III. Vibrational Spectroscopy (FT-IR): Functional Group Fingerprinting

Principle & Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent and rapid method for confirming their presence. For this molecule, FT-IR serves to verify the key functional groups: the boronic acid (O-H and B-O stretches), the secondary amide (N-H and C=O stretches), and the fluoroaromatic system (C-F stretch).

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Clamp the sample to ensure good contact with the crystal.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands.

Data Interpretation & Expected Results: The FT-IR spectrum will display a series of characteristic absorption bands confirming the structure.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | Boronic Acid | 3200 - 3600 | Broad |

| N-H Stretch | Secondary Amide | 3300 - 3500 | Sharp, Medium |

| C-H Stretch | Aromatic/Methyl | 2850 - 3100 | Sharp, Medium-Weak |

| C=O Stretch (Amide I) | Secondary Amide | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 | Strong |

| B-O Stretch | Boronic Acid | 1310 - 1380 | Strong, Broad |

| C-F Stretch | Fluoroaromatic | 1100 - 1300 | Strong |

IV. UV-Visible Spectroscopy: Probing the Electronic Structure

Principle & Causality: UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for compounds containing conjugated π-systems, such as the phenyl ring in this molecule. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the electronic structure. While not as structurally definitive as NMR or MS, it is a valuable tool for quantitative analysis and for studying interactions, such as the binding of boronic acids to diols, which can perturb the electronic system and cause a spectral shift.[13][14]

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or a buffer solution) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.[14]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation & Expected Results: The spectrum is expected to show absorption bands characteristic of a substituted benzene ring.

-

π → π transitions:* Strong absorptions are expected in the range of λ_max ≈ 230-280 nm . The exact position will be influenced by the combined electronic effects of the fluoro, carbamoyl, and boronic acid substituents.

V. Integrated Analytical Workflow & Structural Validation

No single technique provides a complete picture. True scientific integrity is achieved by synthesizing the data from this orthogonal suite of analytical methods. The workflow ensures that each piece of data corroborates the others, leading to an unambiguous and self-validating structural assignment.

Caption: Integrated workflow for the spectroscopic validation of this compound.

This workflow demonstrates the logical progression from initial synthesis to final structural authentication. The primary techniques (NMR, MS) provide the definitive structural and molecular weight data. The secondary techniques (FT-IR, UV-Vis) provide rapid and robust confirmation of key functional features. Together, they form a self-validating system where the results from each analysis must be consistent with the proposed structure, ensuring the highest degree of confidence in the material's identity and quality.

References

-

D. A. Devalankar, D. E. K. Martin, S. M. D. C. Collins, S. J. T. Spence, C. D. Smith, J. S. W. Tsang, A. J. Hall, J. A. J. Pardoe, S. E. Lewis (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

PubMed (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. National Library of Medicine. [Link]

-

ACS Publications (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

ResearchGate (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Request PDF. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

-

ResearchGate. UV‐Vis spectra before and after the reactions of phenylboronic acid... ResearchGate. [Link]

-

ResearchGate. FTIR spectrum of boric acid. ResearchGate. [Link]

-

Canadian Science Publishing (1966). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]

-

ResearchGate. ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]

-

National Institutes of Health (2020). Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide. NIH. [Link]

-

ACS Publications (2010). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A. [Link]

-

Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Supporting Information. [Link]

-

PubMed (2009). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. National Library of Medicine. [Link]

-

AZoM (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]

-

Thieme. 4. ¹³C NMR Spectroscopy. Thieme. [Link]

-

ACS Publications (1987). Fluorine-19 NMR Studies of Fluorobenzeneboronic Acids. 1. Interaction Kinetics with Biologically Significant Ligands. Journal of the American Chemical Society. [Link]

-

Fluorinated Boronic Acid-Appended Pyridinium Salts and ¹⁹F NMR Spectroscopy (2020). Dissertation. [Link]

-

ResearchGate. a UV–vis absorption spectrum, fluorescence excitation, and emission... ResearchGate. [Link]

-

ResearchGate. UV-vis absorption spectra of (PBA-D/PVA)10 LbL film before and after... ResearchGate. [Link]

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

-

Waters Corporation. High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. [Link]

-

Matrix Fine Chemicals. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9. Matrix Fine Chemicals. [Link]

-

AOBChem USA. 4-Fluoro-3-(methylcarbamoyl)phenylboronic acid. AOBChem USA. [Link]

-

Scirp.org (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. Scirp.org. [Link]

-

DergiPark (2021). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. DergiPark. [Link]

-

National Institutes of Health. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. NIH. [Link]

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

-

National Institutes of Health (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. NIH. [Link]

-

NIST WebBook. p-Methylbenzeneboronic acid. NIST. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. azom.com [azom.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. sciex.com [sciex.com]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern chemical synthesis, materials science, and drug discovery. Their unique properties, including stability, low toxicity, and versatile reactivity, have positioned them at the forefront of innovation. This technical guide provides a comprehensive exploration of the discovery and historical development of these remarkable compounds. We will delve into the pioneering synthetic methodologies, the evolution of our understanding of their chemical behavior, and the key breakthroughs that have cemented their importance in the scientific landscape. This guide is designed to provide researchers and professionals with a deep, authoritative understanding of the origins and journey of substituted phenylboronic acids, offering insights into the causality behind experimental choices and the foundational principles that continue to drive their application.

The Genesis of Organoboron Chemistry: Early Discoveries

The story of substituted phenylboronic acids begins with the broader discovery of organoboron compounds. In 1860, the English chemist Edward Frankland reported the first synthesis of an organoboron compound, ethylboronic acid.[1] This seminal work, however, did not immediately lead to a surge in interest in this new class of compounds. The true potential of organoboron chemistry, and specifically of arylboronic acids, would not be realized for several more decades.

The first synthesis of the parent compound, phenylboronic acid, was reported in 1880 by August Michaelis and his student, Becker.[2] Their method involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures, followed by hydrolysis.[2] While groundbreaking, this method was harsh and utilized toxic organomercury reagents, limiting its widespread adoption.

The Advent of Practical Synthesis: The Grignard Reaction and Early Functionalization

The turn of the 20th century brought a revolutionary development in organometallic chemistry that would prove pivotal for the synthesis of substituted phenylboronic acids: the Grignard reaction. Discovered by Victor Grignard in 1900, this method provided a much more accessible route to organometallic intermediates.[3][4] Chemists soon began to explore the reaction of Grignard reagents with borate esters to form boronic acids.

One of the most common early preparations involved the reaction of a phenylmagnesium halide with trimethyl borate, followed by hydrolysis to yield the desired phenylboronic acid.[1][2] This approach offered a significant improvement over the Michaelis-Becker method in terms of safety and practicality.

The early 20th century also saw the first attempts to introduce functional groups onto the phenyl ring of phenylboronic acid. These early forays into substituted phenylboronic acids were often fraught with challenges, as the carbon-boron bond proved to be sensitive to many common reagents.

Early Attempts at Nitration: A Lesson in Reactivity

A logical next step for early chemists was to explore the electrophilic substitution of the phenyl ring of phenylboronic acid. Nitration, a cornerstone of aromatic chemistry, was a natural choice. However, the direct nitration of phenylboronic acid proved to be a complex undertaking. The reaction often resulted in a mixture of ortho- and meta-nitrophenylboronic acids, with the para-isomer being a minor and difficult-to-isolate byproduct.[5] A significant side reaction was the cleavage of the carbon-boron bond, leading to the formation of nitrobenzene and boric acid, even at low temperatures.[5] This highlighted the delicate balance required to modify the phenyl ring without destroying the boronic acid moiety.

The sensitivity of the C-B bond to electrophiles was a critical early observation. It was found that electron-withdrawing groups on the phenyl ring increased the stability of the C-B bond, a principle that would later be exploited in the synthesis of more complex substituted phenylboronic acids.[5]

A Timeline of Discovery and Innovation

The journey of substituted phenylboronic acids is marked by several key milestones that transformed them from laboratory curiosities into indispensable synthetic tools.

Caption: General workflow for the synthesis of 4-tolylboronic acid via the Grignard reaction.

Synthesis of 3-Chlorophenylboronic Acid

This protocol demonstrates a typical synthesis of a halogen-substituted phenylboronic acid using a Grignard reagent.

Experimental Protocol:

-

Grignard Reagent Formation:

-

Prepare 3-chlorophenylmagnesium chloride from 1-bromo-3-chlorobenzene and magnesium in an ethereal solvent.

-

-

Borylation and Hydrolysis:

-

Cool a solution of trimethyl borate in diethyl ether to -65 °C.

-

Add the Grignard reagent dropwise, maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to 0 °C and stir for 1 hour.

-

Quench the reaction with water and stir at room temperature for 1 hour.

-

-

Workup and Purification:

-

Remove the solvent and extract the residue with diethyl ether.

-

Wash the combined organic layers with water, dilute HCl, water again, and finally brine.

-

Dry the organic layer over magnesium sulfate, concentrate, and add hexanes to precipitate the product.

-

Filter the white precipitate to obtain 3-chlorophenylboronic acid.

-

Synthesis of 2-Nitrophenylboronic Acid by Direct Nitration

This method illustrates the challenges and specific conditions required for the direct functionalization of phenylboronic acid. [2][6][7] Experimental Protocol:

-

Reaction Setup:

-

Dissolve phenylboronic acid in an organic solvent such as acetic anhydride or dimethylformamide.

-

Cool the solution to 0 °C.

-

-

Nitration:

-

Workup and Isolation:

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain crude 2-nitrophenylboronic acid.

-

-

Purification:

-

Due to the presence of isomers, purification of nitrophenylboronic acids can be challenging. Recrystallization is a common method, but chromatographic techniques may be necessary for high purity.

-

The Evolution of Purification Techniques

The purification of substituted phenylboronic acids has evolved alongside their synthesis. Early methods relied heavily on recrystallization from water or organic solvents. [8][9]While effective for many crystalline boronic acids, this method is not universally applicable, especially for amorphous or oily products.

Modern purification techniques offer a wider array of options:

-

Chromatography: Column chromatography on silica gel can be used, but the acidic nature of silica can sometimes lead to decomposition or poor separation. [8][9]Using silica gel impregnated with boric acid can mitigate these issues by reducing the Lewis acidity of the stationary phase. [10]Reverse-phase chromatography is also a viable option.

-

Derivatization: Boronic acids can be converted into more easily purified derivatives. For example, reaction with diethanolamine forms a stable, crystalline adduct that can be isolated and then hydrolyzed back to the pure boronic acid. [8]* Extraction: Sorbitol extraction can be used to selectively move the boronic acid into an aqueous layer, leaving non-polar impurities behind in the organic phase. [8]

Understanding the Influence of Substituents: A Historical Perspective

The systematic study of how substituents on the phenyl ring affect the properties and reactivity of the boronic acid group has been a central theme in the development of these compounds.

Electronic Effects:

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups are electron-withdrawing. [11][12]They increase the Lewis acidity of the boron atom, making the boronic acid a stronger acid. This increased acidity can influence the compound's reactivity in processes like the Suzuki-Miyaura coupling. Historically, it was observed that EWGs stabilize the carbon-boron bond towards electrophilic cleavage. [5]* Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) groups are electron-donating. [11][12]They decrease the Lewis acidity of the boron atom.

The Hammett equation has been a valuable tool for quantifying these electronic effects and correlating them with reaction rates and equilibria.

Steric Effects:

Substituents in the ortho position can exert steric hindrance around the boronic acid group, which can affect its ability to participate in reactions. This steric bulk can be both a challenge and an opportunity, allowing for regioselective transformations.

The Suzuki-Miyaura Coupling: A Paradigm Shift

The discovery of the palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides by Akira Suzuki in 1979 was a watershed moment for substituted phenylboronic acids. [1]This reaction, now known as the Suzuki-Miyaura coupling, provided an incredibly powerful and versatile method for forming carbon-carbon bonds. The mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents propelled substituted phenylboronic acids into the mainstream of organic synthesis.

Caption: The Suzuki-Miyaura cross-coupling reaction.

The impact of the Suzuki-Miyaura coupling on drug discovery and materials science cannot be overstated. It has enabled the synthesis of countless complex molecules that were previously inaccessible.

Modern Synthetic Methods: Expanding the Toolkit